DL-Asarinin

Descripción

Overview of Sesamin as a Lignan (B3055560) Phytochemical

Sesamin is a furofuran lignan, characterized by its unique chemical structure. nih.govwikipedia.org Lignans (B1203133) are naturally occurring plant compounds found in various foods, including grains, fruits, vegetables, nuts, and seeds. pnas.org Sesame seeds are particularly rich in lignans, with sesamin being one of the most abundant, often comprising a significant portion of the total lignan content. nih.govmdpi.commohw.gov.tw These compounds are recognized for their biological activities, which contribute to the health benefits associated with their dietary intake. mdpi.comwhiterose.ac.uk

Historical Context of Sesamin in Traditional Medicine and Modern Research

Sesame seeds and their derivatives have a long history of use in traditional medicine systems across various cultures, including ancient Egyptian, Greek, and Chinese medicine. armcommodities.comvitabase.com Traditionally, sesame was valued for its perceived health-promoting properties, including applications for skin health, digestion, and cardiovascular support. armcommodities.com The traditional uses often attributed benefits to the seeds' inherent properties, which modern research now links, in part, to the presence of lignans like sesamin. armcommodities.comvitabase.com The transition to modern research involves the scientific investigation of these traditional claims, focusing on isolating and characterizing the bioactive compounds responsible for the observed effects. Sesamin was first isolated in the late 19th century, and its structure was later elucidated, paving the way for targeted scientific study of its biological activities. nih.gov

Rationale for Comprehensive Sesamin Research

The rationale for comprehensive research into sesamin stems from its identification as a key bioactive component in sesame seeds with a history of traditional use and promising initial findings from preliminary scientific studies. mdpi.comnih.govvitabase.com Research indicates that sesamin possesses various properties, including antioxidant, anti-inflammatory, and potential metabolic regulatory effects. mdpi.comnih.govmdpi.comdoaj.orgtandfonline.comljmu.ac.uk These properties suggest that sesamin could have therapeutic potential in addressing a range of health conditions, including metabolic disorders, inflammatory diseases, and potentially certain types of cancer. mdpi.comnih.govmdpi.comdoaj.orgtandfonline.comijbs.com The need for comprehensive research is driven by the desire to understand the underlying mechanisms of action, confirm efficacy through rigorous studies, and explore its full potential in a biomedical context.

Scope and Objectives of Sesamin Research

The scope of sesamin research is broad, encompassing in vitro, in vivo, and mechanistic studies aimed at elucidating its biological effects. Objectives include investigating its impact on various physiological processes and disease models. Specific areas of focus include:

Antioxidant Activity: Research aims to understand how sesamin protects against oxidative stress, a factor implicated in numerous chronic diseases. Studies have shown sesamin's ability to activate antioxidant pathways, such as the Nrf2 pathway. mdpi.commdpi.comusu.edu

Anti-inflammatory Effects: Investigating sesamin's role in modulating inflammatory pathways and reducing the production of pro-inflammatory mediators is a key objective. doaj.orgtandfonline.comljmu.ac.ukmdpi.comamed.go.jponcotarget.com Research has explored its influence on pathways like NF-κB and MAPK. mdpi.comoncotarget.com

Metabolic Regulation: Studies focus on sesamin's effects on lipid and glucose metabolism, with research indicating potential benefits in conditions like hyperlipidemia and diabetes. mdpi.comdoaj.orgfrontiersin.orgnih.gov Research has investigated its influence on enzymes and pathways involved in fatty acid and cholesterol synthesis. mdpi.comfrontiersin.orgnih.gov

Other Potential Effects: Research also explores sesamin's potential in other areas, such as its reported antihypertensive, hepatoprotective, and potential anti-tumor activities. mdpi.comijbs.comnih.govbohrium.comcabidigitallibrary.org

Research findings often involve the analysis of specific biomarkers and molecular pathways. For example, studies on metabolic effects may measure lipid profiles (e.g., triglycerides, cholesterol) and glucose levels, while inflammation research might assess cytokine production or the activation of signaling molecules. mdpi.comdoaj.orgoncotarget.comfrontiersin.org

Example Data Representation (Illustrative - Actual data would be presented in an interactive table):

| Study Type | Model System | Key Finding | Reference |

| In vivo | Diabetic rats | Reduced blood glucose and HbA1c levels. mdpi.com | mdpi.com |

| In vitro | Human osteoarthritis chondrocytes | Inhibited production of PGE2 and NO. oncotarget.com | oncotarget.com |

| In vivo | Hypertensive rats | Decreased systolic blood pressure and improved vasorelaxation. nih.gov | nih.gov |

| In vitro | Cancer cells | Inhibition of cell viability and modulation of signaling pathways. ijbs.com | ijbs.com |

| In vivo | NASH mice | Ameliorated hepatic steatosis by inhibiting lipid accumulation. bohrium.com | bohrium.com |

The objective is to build a comprehensive understanding of sesamin's biological activities and its potential applications in biomedical interventions, strictly based on scientific evidence and research findings.

Structure

2D Structure

Propiedades

IUPAC Name |

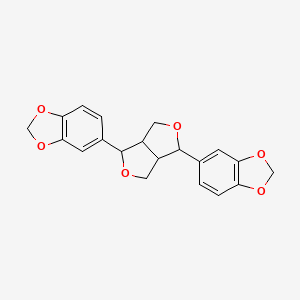

5-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871787 | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-24-6, 607-80-7 | |

| Record name | 1,4-Bis(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sesamin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Bis(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3.3.0]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Actions and Therapeutic Potential of Sesamin

Antioxidant Mechanisms and Cellular Redox Regulation by Sesamin

Sesamin demonstrates significant protective effects against oxidative stress in both animal models and in vitro studies. researchgate.netljmu.ac.uk It has been shown to ameliorate oxidative stress in various experimental settings. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Production by Sesamin

Sesamin has been observed to modulate the production of Reactive Oxygen Species (ROS). Studies have shown that sesamin reduced the production of ROS in PC12 cells. researchgate.net Furthermore, sesamin significantly ameliorated ROS generation induced by oxidized low-density lipoprotein (oxLDL) in endothelial cells. researchgate.net Research also indicates that sesamin can reduce mitochondrial oxidative stress mdpi.com and suppress cytokine and ROS production researchgate.net. Sesamin significantly decreased ROS production in zebrafish embryos researchgate.net and protected neuronal PC12 cells from oxidative stress by decreasing ROS production .

Activation of Nrf2/ARE Signaling Pathway by Sesamin

A key mechanism underlying sesamin's antioxidant effects involves the activation of the Nrf2/ARE signaling pathway. Sesamin has been found to up-regulate the expression of Nrf2 oncotarget.com. Studies indicate that sesamin activates the Nrf2/HO-1 signaling pathway, and this activation is linked to its anti-inflammatory effects. oncotarget.com Sesamin can help prevent neurodegeneration related to oxidative stress by regulating the Nrf2-ARE pathway, which plays a crucial role in protecting cells from endogenous and exogenous oxidative stress. researchgate.net Research in Drosophila, which uses Cnc as the homolog of mammalian Nrf2, shows that sesamin activates Nrf2/Cnc in the central nervous system, gut, and salivary glands of larvae researchgate.netnih.gov. This suggests that sesamin may stimulate the expression of antioxidative genes in glial cells via Nrf2 activation. researchgate.netnih.gov Sesamin also activates Nrf2/Cnc-dependent transcription in adult Drosophila brains, contributing to its anti-aging effects. mdpi.comnih.gov Studies on intestinal ischemia/reperfusion injury in rats highlight that the activation of the Nrf2/HO-1/NQO1 signaling pathway is involved in sesamin-induced anti-inflammatory and antioxidative effects. semanticscholar.orgresearchgate.net Sesamin activates ARE-dependent transcription regulated by Keap1-Nrf2/Cnc signaling in the brain. nih.gov

Protection Against Oxidative Damage in Specific Tissues and Cell Types by Sesamin

Sesamin provides protection against oxidative damage in various tissues and cell types. It has demonstrated significant protective effects against oxidative stress in animal models. researchgate.net In vitro studies, particularly in the neuronal cell line PC12, have shown that sesamin reduces ROS generation. researchgate.net Sesamin ameliorated oxLDL-mediated vascular endothelial dysfunction by counteracting ROS generation and the impairment of antioxidant enzymes. researchgate.net It also inhibited oxidative damage in human umbilical vein endothelial cells (HUVECs) induced by oxLDL. researchgate.net Sesamin has been found to offset oxidative stress induced by neurotoxic compounds like Kainic acid and 6-hydroxydopamine (6-OHDA). researchgate.net In neuronal PC12 cells, sesamin protected against MPP+-induced cellular death and the production of reactive oxygen species. nih.govscispace.com It may also prevent neurodegeneration linked to the accumulation of oxidative stress. researchgate.net Sesamin can reduce oxidative stress damage in the head of zebrafish caused by fluoride (B91410) stress researchgate.net. Sesamin reduces mitochondrial oxidative stress mdpi.com, and its metabolites may help maintain mitochondrial function and prevent DNA damage from mitochondria mdpi.com. Sesamin protects against and ameliorates intestinal ischemia/reperfusion injury in rats by reducing oxidative stress. semanticscholar.orgresearchgate.net Sesamin protects neuronal PC12 cells from oxidative stress.

Anti-inflammatory Properties of Sesamin

Sesamin possesses significant anti-inflammatory properties, contributing to its potential therapeutic value. ljmu.ac.ukoncotarget.comnih.govtandfonline.comnih.gov It has been shown to ameliorate oxLDL-mediated vascular endothelial dysfunction, partly by counteracting the activation of NF-κB. researchgate.net Sesamin attenuated oxLDL-induced activation of NF-kappaB. researchgate.net Studies have reported that sesamin inhibits LPS-induced inflammation oncotarget.com and offers protective effects against LPS/D-galactosamine-induced liver injury in mice oncotarget.com. Sesamin exhibits anti-inflammatory effects in human osteoarthritis chondrocytes stimulated by IL-1β. oncotarget.comnih.govresearchgate.netmdpi.com It also demonstrated significant anti-inflammatory properties by reducing MPP+-induced interleukin-6 mRNA levels in microglia. nih.govscispace.com Sesamin has been shown to reduce inflammatory gene expression ljmu.ac.uk and mitigate inflammation and oxidative stress in endothelial cells exposed to oxidized low-density lipoprotein (LDL) researchgate.net. In rats, sesamin significantly reduced carrageenan-induced paw edema tandfonline.comnih.gov, exudate volume, and leukocyte migration rates in carrageenan-induced pleurisy tandfonline.comnih.gov. Sesamin was also shown to mitigate hepatic steatosis by reducing inflammation in rats on a high-fat diet. tandfonline.com It exerts an action similar to opioid and non-steroidal anti-inflammatory drugs by suppressing local tissue injury triggered by formalin injection tandfonline.com. Sesamin and sesame oil are considered promising therapeutic targets for alleviating inflammation and pain. tandfonline.com Sesamin suppresses several inflammatory signaling pathways, including COX-2, iNOS, JNK and p38 MAPKs, CHOP, and GADD45b. mdpi.com Sesamin metabolites have been reported to have anti-inflammatory effects on macrophage cell lines. mdpi.com Sesamin reduces inflammatory mediator levels in the brain in a Parkinson's disease model mdpi.com and inhibits inflammatory agents like MAPK and COX-2 mdpi.com. Sesamin protects against and ameliorates rat intestinal ischemia/reperfusion injury by reducing inflammation. semanticscholar.orgresearchgate.net Sesamin can significantly ameliorate diabetes by reducing inflammation. researchgate.net

Modulation of Inflammatory Signaling Pathways by Sesamin

Sesamin has been shown to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Pathway Inhibition by Sesamin

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Research indicates that sesamin can inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators. Sesamin has been observed to inhibit both constitutive and inducible NF-κB activation triggered by various inflammatory stimuli and carcinogens. nih.gov This inhibition is associated with the suppression of the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov Furthermore, sesamin has been shown to inhibit the activation of IκBα protein kinase (IKK), which is responsible for IκBα phosphorylation. nih.gov This mechanism ultimately leads to the suppression of p65 phosphorylation and nuclear translocation, preventing NF-κB from activating downstream inflammatory genes. nih.gov Studies in human osteoarthritis chondrocytes stimulated with IL-1β demonstrated that sesamin significantly inhibited IL-1β-induced NF-κB activation in a dose-dependent manner, correlating with reduced phosphorylation of NF-κB p65 and IκBα degradation. oncotarget.comnih.gov In a murine model of asthma, sesamin administration inhibited the activation of NF-κB following ovalbumin inhalation. spandidos-publications.com This effect was linked to a reduction in IκBα degradation and the translocation of the p65 subunit to the nucleus. spandidos-publications.com Sesamin has also been shown to inhibit LPS-induced NF-κB activity in prostate cancer cells. spandidos-publications.com In human umbilical vein endothelial cells (HUVECs), sesamin at a concentration of 100 μM demonstrated nearly 100% inhibitory effect on oxLDL-induced NF-κB activation. mdpi.com

MAPK Signaling Pathway Modulation (e.g., JNK, p38 MAPK, ERK1/2) by Sesamin

Mitogen-activated protein kinases (MAPKs), including JNK, p38 MAPK, and ERK1/2, are also crucial components of inflammatory signaling cascades. Sesamin has been shown to modulate the activity of these kinases, contributing to its anti-inflammatory effects. The suppressive effect of sesamin positively affects several inflammatory signaling pathways such as JNK and p38 MAPKs. mdpi.com In LPS-stimulated BV2 microglia, sesamin significantly diminished the production of pro-inflammatory mediators by suppressing the JNK and NF-κB pathways. researchgate.net In human synovial fibroblasts stimulated with TNF-α, sesamin slightly reduced the activation of p38 and ERK1/2, while continuously increasing the phosphorylation of SAPK/JNK. springermedizin.de Conversely, in the SW982 cell line, sesamin increased the activation of p38 and ERK1/2 but decreased the activation of SAPK/JNK. springermedizin.de This suggests cell-type specific modulation of MAPK pathways by sesamin. In a murine model of asthma, sesamin administration reduced the phosphorylation of p38 MAPKs. spandidos-publications.com Studies on osteoblast differentiation have also indicated that sesamin activates the phosphorylation of p38 and ERK1/2. nih.govnih.govresearchgate.net

Impact of Sesamin on Microglial Activation and Neuroinflammation

Microglial activation plays a significant role in neuroinflammation, which is implicated in various neurodegenerative diseases. Sesamin has demonstrated an ability to suppress microglial activation and mitigate neuroinflammatory responses. Sesamin exhibits neuroprotective activity and its effects on Toll-like receptor 4 (TLR4), a key receptor in microglial activation and neuroinflammation, have been investigated. researchgate.net Studies have shown that sesamin significantly diminished LPS-stimulated TLR4 expression, leading to a reduction in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in BV2 microglia by suppressing JNK and NF-κB pathways. researchgate.net Pre-treatment with sesamin on microglia abrogated the cytotoxic effects of pro-inflammatory mediators released from LPS-stimulated microglia on PC12 neuronal cells. researchgate.net Sesamin has also been shown to protect dopaminergic cells from MPP+-induced neuroinflammation in a microglial-neuronal coculture system by diminishing MPP+-evoked microglial activation. nih.gov In the retina, sesamin effectively inhibits high glucose-induced microglial inflammation both in vitro and in vivo, suggesting its potential for treating diabetic retinopathy. physiology.orgnih.gov This effect involves the inhibition of the NF-κB signaling pathway in retinal microglia. physiology.org

Anticancer Activities of Sesamin

Sesamin has demonstrated promising anticancer activities in various cancer cell lines and in vivo models, primarily through the induction of apoptosis and modulation of signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis by Sesamin in Malignant Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Sesamin has been shown to induce apoptosis in a wide variety of malignant cells. Sesamin can reduce viability and proliferation while enhancing apoptosis in nasopharyngeal carcinoma (NPC) cells. imrpress.com Studies have shown that sesamin dose-dependently reduced the viability and increased apoptosis in human breast cancer MCF-7 cells. waocp.org This was accompanied by a significant increase in the sub-G1 phase arrest in the cell cycle. waocp.org Sesamin has also been reported to induce apoptosis in human lung cancer cells through various pathways, including the inhibition of mitochondrial protease Lon and activation of DNA-damage checkpoints. kjpp.net It has been shown to block the PI3K/Akt signaling pathway in lung cancer, leading to cell cycle arrest and apoptosis. kjpp.net In cervical cancer cells, sesamin inhibited proliferation and induced apoptosis in a dose-dependent manner, increasing the sub-G1 phase ratio and apoptotic cells. medsci.org Sesamin has also been shown to promote apoptosis in leukemic cell lines such as MOLT-4 and NB4 in a dose- and time-dependent manner, with minimal cytotoxic effect on normal peripheral blood mononuclear cells (PBMCs). nih.gov

Here is a table summarizing some research findings on Sesamin's induction of apoptosis in various cancer cell lines:

| Cancer Cell Line | Effect of Sesamin | Key Findings | Source |

| Nasopharyngeal Carcinoma (NPC) | Reduced viability and proliferation, induced apoptosis | Elevated cleaved caspase-3/caspase-3, cleaved PARP1/PARP1 expressions. | imrpress.comnih.gov |

| Human Breast Cancer (MCF-7) | Reduced viability, increased apoptosis, sub-G1 arrest | Increased expression of Bax, caspase-3, p53, and checkpoint kinase 2. | waocp.org |

| Human Lung Cancer (A549) | Induced apoptosis | Promoted upregulation of cytochrome c, activation of caspase-3 and caspase-9. | kjpp.net |

| Cervical Cancer (HeLa, SiHa) | Inhibited proliferation, induced apoptosis | Increased sub-G1 phase ratio and apoptotic cells. | medsci.org |

| Leukemic Cells (MOLT-4, NB4) | Enhanced cell inhibition, promoted apoptosis | Increased caspase-3, -7, -8, and -9 gene expression, decreased BCL-2. | nih.gov |

Involvement of Caspase Cascades (e.g., Caspase-3, PARP1) in Sesamin-Induced Apoptosis

The induction of apoptosis by sesamin often involves the activation of caspase cascades, a series of proteases that execute the dismantling of the cell. Sesamin has been shown to elevate the expression of cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase 1 (PARP1) in NPC cells. imrpress.comnih.gov In human breast cancer MCF-7 cells, sesamin treatment increased the expression of apoptotic markers including Bax and caspase-3. waocp.org Studies in leukemic cells (MOLT-4 and NB4) demonstrated that sesamin treatment significantly increased the gene expression levels of caspase-3, -7, -8, and -9, while decreasing BCL-2 expression. nih.gov Bioinformatics studies also indicated the involvement of caspase family proteins and PARP4 in sesamin-induced apoptosis in these cells. PARP1 is a substrate of caspases, and its cleavage by activated caspase-3 and caspase-7 into characteristic fragments (89 kDa and 24 kDa) is considered a hallmark of apoptosis. frontiersin.orgresearchgate.net Sesamin-induced apoptosis in A549 lung cancer cells involves the upregulation of cytochrome c and activation of caspase-3 and caspase-9. kjpp.net

Regulation of Bcl-2 Family Proteins (e.g., Bax) by Sesamin

The Bcl-2 protein family plays a central role in regulating apoptosis. This family comprises both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). The balance between these two groups determines a cell's susceptibility to apoptotic signals. Sesamin has been observed to influence the expression of these proteins, shifting the balance towards pro-apoptotic signaling.

Studies have demonstrated that sesamin can increase the expression of the pro-apoptotic protein Bax. waocp.orgmedsci.org Conversely, it has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net This modulation of the Bax/Bcl-2 ratio favors the induction of apoptosis in cancer cells. researchgate.net The activated Bax can form pores in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, triggering the caspase cascade. researchgate.net

Role of p53 Pathway in Sesamin-Mediated Apoptosis

The p53 tumor suppressor protein is a key regulator of the cellular response to stress, including DNA damage and oncogenic signaling. Activation of p53 can lead to cell cycle arrest or apoptosis. Research suggests that the p53 pathway is involved in sesamin-mediated apoptosis in cancer cells.

Sesamin has been shown to induce p53 phosphorylation, which is indicative of p53 activation. medsci.org Activated p53 can then upregulate the expression of pro-apoptotic proteins, such as PUMA and Bax, contributing to the induction of apoptosis. medsci.org In some cancer cells, sesamin has been reported to induce apoptosis via the Akt/p53 pathway. imrpress.comkjpp.net Inhibition of p53 has been shown to reduce sesamin-induced apoptosis in certain cancer cell lines, highlighting the importance of this pathway in its mechanism of action. medsci.org

Cell Cycle Arrest Induction by Sesamin

The cell cycle is a tightly regulated process that controls cell growth and division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle regulation. Inducing cell cycle arrest in cancer cells is a strategy to inhibit their growth. Sesamin has been shown to induce cell cycle arrest in various cancer cell types. waocp.orgimrpress.comnih.gov

Specific Cell Cycle Phases Targeted by Sesamin (e.g., G0/G1, sub-G1)

Sesamin can induce cell cycle arrest at specific phases. Several studies have reported that sesamin treatment leads to an accumulation of cells in the G0/G1 phase. medsci.orgnih.govimrpress.com This suggests that sesamin can prevent cancer cells from entering the DNA synthesis phase (S phase) and subsequent cell cycle progression. Additionally, sesamin has been shown to increase the sub-G1 phase population, which is indicative of apoptotic cells containing fragmented DNA. waocp.orgmedsci.orgresearchgate.net

Associated Regulatory Proteins (e.g., Cyclin B1, Chk2)

Cell cycle progression is regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), as well as checkpoint kinases. Sesamin's effect on the cell cycle is mediated by its influence on these regulatory proteins.

Sesamin has been shown to decrease the levels of Cyclin B1, a key protein involved in the G2/M phase transition. imrpress.comnih.gov Downregulation of Cyclin B1 can lead to G2/M cell cycle arrest. nih.govd-nb.info Furthermore, sesamin has been reported to increase the expression or phosphorylation of checkpoint kinase 2 (Chk2). waocp.orgnih.gov Chk2 is activated in response to DNA damage and plays a role in cell cycle arrest, particularly at the G1 and G2/M checkpoints, partly by influencing proteins like p53 and p21. d-nb.infomiloa.eu

Here is a table summarizing some of the effects of Sesamin on cell cycle regulatory proteins:

| Protein | Effect of Sesamin Treatment | Relevant Cell Cycle Phase | Source(s) |

| Cyclin B1 | Decreased expression | G2/M | imrpress.comnih.gov |

| Chk2 | Increased expression/phosphorylation | G1, G2/M | waocp.orgnih.govmiloa.eu |

| p53 | Increased expression/phosphorylation | G0/G1, G2/M | waocp.orgmedsci.orgresearchgate.net |

Autophagy Modulation by Sesamin in Cancer Cells

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Its role in cancer is complex and can be context-dependent, acting as either a tumor-suppressive or tumor-promoting mechanism. Sesamin has been shown to modulate autophagy in cancer cells. imrpress.comijbs.com

Studies have indicated that sesamin can activate autophagy in various cancer cell lines. imrpress.comspandidos-publications.comresearchgate.net This activation has been observed in cervical cancer cells and colon cancer cells, among others. spandidos-publications.comresearchgate.net The modulation of autophagy by sesamin may contribute to its anti-cancer effects, potentially by promoting autophagic cell death or by interacting with apoptotic pathways. researchgate.netmdpi.com For instance, sesamin has been shown to induce endoplasmic reticulum stress-mediated apoptosis and activate autophagy in cervical cancer cells. researchgate.net In colon cancer cells, sesamin-induced autophagy has been linked to the reduction of tyrosine phosphorylation of EphA1 and EphB2 receptors. spandidos-publications.com

Inhibition of Cancer Cell Proliferation and Migration by Sesamin

Cancer cell proliferation and migration are fundamental processes driving tumor growth and metastasis. Sesamin has demonstrated the ability to inhibit both of these processes in various cancer models. imrpress.comijbs.comaacrjournals.org

Sesamin treatment has been consistently shown to reduce cancer cell viability and inhibit proliferation in a dose-dependent manner across different cancer types, including nasopharyngeal carcinoma, cervical cancer, breast cancer, and prostate cancer. waocp.orgmedsci.orgimrpress.comijbs.comaacrjournals.org This anti-proliferative effect is often associated with the induction of apoptosis and cell cycle arrest, as discussed in the previous sections. waocp.orgimrpress.com

Furthermore, sesamin has been reported to inhibit cancer cell migration and invasion. imrpress.comijbs.comaacrjournals.orgmdpi.com Studies using wound healing and transwell assays have demonstrated that sesamin can significantly reduce the motility and invasiveness of cancer cells, such as those from nasopharyngeal carcinoma, bladder cancer, and oral cancer. imrpress.comijbs.commdpi.com The inhibition of migration and invasion may involve the downregulation of proteins like matrix metalloproteinase-2 (MMP-2), which are involved in the degradation of the extracellular matrix, a crucial step in cancer invasion and metastasis. nih.govijbs.commdpi.com Sesamin's effects on migration and invasion may also be mediated through signaling pathways like the JNK and c-Jun pathways. aacrjournals.org

Here is a table summarizing some observed effects of Sesamin on cancer cell proliferation and migration:

| Cancer Type | Effect on Proliferation | Effect on Migration | Source(s) |

| Nasopharyngeal Carcinoma | Inhibited | Inhibited | imrpress.com |

| Cervical Cancer | Inhibited | Not specified | medsci.org |

| Breast Cancer | Inhibited | Inhibited | nih.gov |

| Bladder Cancer | Inhibited | Inhibited | ijbs.com |

| Prostate Cancer | Inhibited | Inhibited | aacrjournals.org |

| Oral Cancer | Not specified | Inhibited | mdpi.com |

Metabolic Regulation by Sesamin

Regulation of Glucose Metabolism by Sesamin Sesamin has been observed to regulate glucose metabolism through various mechanisms. In studies involving diabetic rats, sesamin lowered blood sugar levels.examine.com

Effects on Pancreatic β-cell Function and Insulin (B600854) Secretion by Sesamin Sesamin appears to have a protective effect on pancreatic β-cells, which are responsible for insulin production. In streptozotocin (B1681764) (STZ)-induced diabetic rats, histopathological examination revealed that sesamin treatment resulted in a greater number of pancreatic B cells, which stimulated insulin secretion.mdpi.comIn vitro studies using NIT-1 pancreatic β-cells damaged by STZ showed that sesamin significantly promoted insulin secretion.mdpi.comnih.govThis protective effect may be linked to sesamin's ability to reduce oxidative stress and nitric oxide production, which are damaging to β-cells.mdpi.comnih.govWhile some studies in diabetic mice have shown a decrease in insulin levels with sesamin treatment, others have reported an increase or no change, indicating inconsistent results regarding systemic insulin levels.researchgate.netHowever, the improvement in glycemic control observed in some studies is attributed, at least in part, to sesamin's influence on pancreatic beta cell function and insulin secretion.examine.com

Table 1: Effect of Sesamin on Insulin Secretion in STZ-Damaged NIT-1 Cells

| Treatment Group | Insulin Secretion Level (Relative to Normal Control) | Statistical Significance (vs. STZ Model Control) |

| STZ Model Control | Significantly Decreased | p < 0.01 |

| Sesamin (100 μg/mL) | Increased | p < 0.05 or 0.01 |

| Sesamin (200 μg/mL) | Increased | p < 0.05 or 0.01 |

| Sesamin (400 μg/mL) | Increased | p < 0.05 or 0.01 |

*Data derived from research on NIT-1 pancreatic β-cells damaged by streptozotocin (STZ). mdpi.comnih.gov

Hepatic Glycogen (B147801) Content Modulation by Sesamin Sesamin has been shown to influence hepatic glycogen content, which is crucial for glucose storage and regulation. Studies in diabetic rats have indicated that sesamin treatment can increase the content of hepatic glycogen.researchgate.netThis promotion of glycogen synthesis in the liver is believed to contribute to the reduction in blood glucose levels observed with sesamin administration.researchgate.netexamine.comnih.gov

Table 2: Effect of Sesamin on Hepatic Glycogen Content in Diabetic Rats

| Treatment Group | Hepatic Glycogen Content |

| Diabetic Control | Lower |

| Sesamin Treated | Increased |

*Data based on studies in diabetic rat models. researchgate.netnih.gov

Lipid Metabolism Regulation by Sesamin Sesamin plays a significant role in the regulation of lipid metabolism. It has been reported to possess potent lipid-lowering properties.researchgate.netStudies in hyperlipidemic rats demonstrated that sesamin administration decreased serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B), while increasing high-density lipoprotein cholesterol (HDL-C) and apolipoprotein A (Apo A) in a dose-dependent manner.mdpi.comThis suggests a crucial role for sesamin in regulating lipid metabolism.mdpi.com

Sesamin's effects on lipid metabolism are mediated through various pathways. It has been shown to inhibit fatty acid synthesis, induce fatty acid beta-oxidation, and promote the expression of genes related to cholesterol efflux and catabolism. researchgate.netresearchgate.net These actions are partly attributed to the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways. researchgate.netresearchgate.netfrontiersin.org In human hepatocellular carcinoma cells (HepG2), sesamin reduced palmitic acid-induced lipid toxicity and promoted liver lipid metabolism by activating the estrogen receptor alpha (ERα)/Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway. nih.gov Sesamin has also been found to alleviate lipid accumulation in cells by regulating autophagy through the transcription factor EB (TFEB). frontiersin.org In animal models of non-alcoholic fatty liver disease (NAFLD), sesamin has been shown to reduce intracellular lipid accumulation and improve hepatic steatosis and fibrosis. researchgate.netfrontiersin.org

Table 3: Effect of Sesamin on Serum Lipid Profile in Hyperlipidemic Rats

| Lipid Parameter | Effect of Sesamin Treatment |

| Total Cholesterol (TC) | Decreased |

| Triglycerides (TG) | Decreased |

| LDL-Cholesterol (LDL-C) | Decreased |

| Apolipoprotein B (Apo B) | Decreased |

| HDL-Cholesterol (HDL-C) | Increased |

| Apolipoprotein A (Apo A) | Increased |

*Data observed in hyperlipidemic rat models. mdpi.com

In human studies involving patients with type 2 diabetes, sesamin supplementation significantly decreased serum levels of TC, LDL-C, and TG.

Table 4: Effect of Sesamin Supplementation (200 mg/day) on Lipid Profile in Patients with Type 2 Diabetes

| Lipid Parameter | Sesamin Group Mean (mg/dl) | Placebo Group Mean (mg/dl) | p-value |

| Total Cholesterol | 141.50 ± 29.03 | 164.54 ± 45.96 | 0.004 |

| LDL-Cholesterol | 73.86 ± 18.34 | 89.22 ± 32.96 | 0.007 |

| Triglycerides | 139.04 ± 78.46 | 168.31 ± 68.45 | 0.021 |

| HDL-Cholesterol | Not significantly different | Not significantly different | Not significant |

*Data from a study with 200 mg/day sesamin supplementation in type 2 diabetic patients.

Sesamin also exerts cholesterol-lowering effects in both serum and liver. frontiersin.org It can reduce hepatic steatosis and intestinal cholesterol absorption, contributing to improved blood lipid levels. nih.gov

Effects on Triglyceride and Cholesterol Levels by Sesamin

Research indicates that sesamin may influence triglyceride (TG) and cholesterol levels. Animal studies have shown that sesamin supplementation can decrease blood lipids and cholesterol levels. frontiersin.org In human trials, sesamin supplementation has led to significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-c). frontiersin.org A meta-analysis of randomized controlled trials involving 212 participants revealed that sesamin supplementation caused a notable reduction in TC and LDL-c. frontiersin.org However, this meta-analysis did not find a significant effect of sesamin on TG or high-density lipoprotein cholesterol (HDL-c) levels. frontiersin.org Other studies, particularly in animal models of diabetes, have reported a significant decrease in TG and an increase in HDL levels with sesamin treatment. mdpi.com The lipid-lowering effects of sesamin are attributed, in part, to its ability to influence key aspects of fatty acid and cholesterol metabolism. researchgate.netnih.gov

| Lipid Parameter | Effect of Sesamin Supplementation (Meta-Analysis) | WMD (mg/dl) | 95% CI | p-value |

|---|---|---|---|---|

| Total Cholesterol (TC) | Reduction | -10.893 | -19.745 to -2.041 | 0.016 |

| LDL-c | Reduction | -8.429 | -16.086 to -0.771 | 0.031 |

| HDL-c | No significant effect | - | - | - |

| Triglycerides (TG) | No significant effect | - | - | - |

*Data extracted from a meta-analysis of randomized controlled trials on sesamin supplementation. frontiersin.org WMD: Weighted Mean Difference; CI: Confidence Interval.

Inhibition of Fatty Acid Synthesis and Absorption by Sesamin

Sesamin has been shown to influence fatty acid metabolism by inhibiting fatty acid synthesis and absorption. researchgate.netnih.govmdpi.com Studies have demonstrated that sesamin can decrease fatty acid synthesis in the liver, which is accompanied by the down-regulation of sterol regulatory element binding protein-1 (SREBP-1). mdpi.comcambridge.org Sesamin's ability to inhibit major steps in fatty acid synthesis may contribute to its lipid-metabolizing effects. mdpi.com Furthermore, research suggests that sesamin can inhibit the absorption of cholesterol through the intestine. researchgate.netfrontiersin.org

Modulation of Hepatic Steatosis by Sesamin

Sesamin has demonstrated potential in modulating hepatic steatosis, also known as fatty liver. mdpi.comscienceopen.com Studies in animal models of non-alcoholic fatty liver disease (NAFLD) have shown that sesamin can improve liver fat accumulation by restoring lipid balance and reducing inflammation. researchgate.net Sesamin may alleviate lipid accumulation during NAFLD by inhibiting fatty acid synthesis, inducing fatty acid beta-oxidation, and promoting the expression of genes related to cholesterol efflux and catabolism through the activation of signaling pathways such as AMPK and PPARα. researchgate.netresearchgate.net Sesamin treatment has been shown to improve hepatic damage in mice with high-fat, high-cholesterol diet-induced non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. frontiersin.orgbohrium.com This amelioration of hepatic steatosis by sesamin is linked to the inhibition of CD36-mediated hepatocyte lipid accumulation and the upregulation of lipogenic genes. nih.gov

Cardiovascular System Modulation by Sesamin

Sesamin exhibits several effects on the cardiovascular system, including anti-hypertensive properties and modulation of endothelial function. nih.govijrpr.com

Anti-hypertensive Effects of Sesamin

Sesamin has been reported to possess anti-hypertensive effects in both animal models and humans. nih.govjst.go.jpresearchgate.netnih.gov Studies in spontaneously hypertensive rats (SHRs) have shown that sesamin can suppress the development of hypertension. nih.govjst.go.jp In humans with mild hypertension, administration of sesamin has resulted in statistically significant decreases in both systolic and diastolic blood pressure. jst.go.jpresearchgate.netnih.gov A 4-week administration of 60 mg sesamin per day in mildly hypertensive subjects led to an average decrease of 3.5 mmHg in systolic blood pressure and 1.9 mmHg in diastolic blood pressure. jst.go.jpresearchgate.netnih.gov Epidemiological studies suggest that even a modest reduction in blood pressure can decrease the rate of cardiovascular diseases. jst.go.jpresearchgate.netnih.gov

| Blood Pressure Parameter | Effect of 60 mg Sesamin (4 weeks) | Change (mmHg) | p-value |

|---|---|---|---|

| Systolic Blood Pressure | Decrease | -3.5 | 0.044 |

| Diastolic Blood Pressure | Decrease | -1.9 | 0.045 |

*Data from a double-blind, cross-over, placebo-controlled trial in mildly hypertensive humans. jst.go.jpresearchgate.netnih.gov

Regulation of Endothelial Function and Nitric Oxide Bioactivity by Sesamin

Sesamin has been shown to regulate endothelial function and enhance nitric oxide (NO) bioactivity. acs.orgresearchgate.netmagtechjournal.comnih.govjst.go.jp Endothelial cells produce NO, a crucial molecule that regulates vascular relaxation and contraction. researchgate.netjst.go.jp Sesamin can induce the intracellular level of NO and promote the phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO synthesis in endothelial cells. acs.orgresearchgate.netnih.gov This effect appears to be mediated through the activation of transient receptor potential vanilloid type 1 (TRPV1) channels and subsequent calcium signaling, involving the phosphorylation of various kinases such as PKA, CaMKII, CaMKKβ, Akt, and AMPK. acs.orgresearchgate.netnih.gov Enhancing NO bioactivity is considered a mechanism by which sesamin may exert its renoprotective effects in hypertensive rats. magtechjournal.com

Inhibition of NADPH Oxidase Isoforms by Sesamin

Sesamin has been reported to inhibit NADPH oxidase isoforms, which are enzymes that produce reactive oxygen species (ROS) and play a role in the pathogenesis of hypertension and cardiovascular diseases. nih.govnih.govresearchgate.netmdpi.com Dietary sesamin has been shown to prevent the increased NADPH oxidase activity and expression in hypertensive rats. nih.gov Sesamin can ameliorate arterial dysfunction in spontaneously hypertensive rats by down-regulating NADPH oxidase subunits and up-regulating eNOS expression. magtechjournal.comresearchgate.net In vitro studies have also investigated the inhibitory effects of sesamin on specific CYP4F2, an enzyme involved in the production of 20-HETE, which can contribute to hypertension. jst.go.jp Sesamin has been identified as a mechanism-based inactivator of human CYP4F2, requiring NADPH for this inactivation process. jst.go.jp

Anti-atherogenic Effects of Sesamin

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in arteries, is a major contributor to cardiovascular disease. Sesamin has demonstrated anti-atherogenic effects through several mechanisms. Studies indicate that sesamin can inhibit inflammatory cytokines and reduce lesion formation, suggesting its potential to impede the progression of atherosclerosis. herbazest.com Sesamin's antioxidant and anti-inflammatory properties are considered particularly relevant in this context, given the crucial role of oxidative stress and inflammation in the development and progression of cardiovascular diseases. herbazest.comaus.edunih.gov

Research suggests that sesamin's anti-atherogenic properties may be mediated, at least in part, by its ability to enhance macrophage cholesterol efflux. nih.gov This process, which involves the removal of excess cholesterol from macrophages, is critical in preventing foam cell formation, a hallmark of atherosclerosis. nih.gov In vitro studies have shown that sesamin can improve macrophage cholesterol efflux in a dose-dependent manner. nih.gov For instance, concentrations of 50 µM, 75 µM, and 100 µM of sesamin significantly improved macrophage cholesterol efflux. nih.gov These effects appear to be mediated through the upregulation of PPARγ1 and LXRα expression and transcriptional activity, as well as involvement of MAPK signaling. nih.gov

Anti-thrombotic Properties of Sesamin

Thrombosis, the formation of blood clots, is a key factor in various vascular diseases. Sesamin has been reported to possess anti-thrombotic properties. herbazest.comnih.govplos.orgmdpi.com These effects are partly attributed to its antioxidant characteristics. herbazest.com

Experimental studies have investigated the anti-thrombotic effects of sesame and its components. Research using a He-Ne laser-induced thrombosis technique in the carotid artery of mice demonstrated that certain varieties of sesame exhibited significant anti-thrombotic activity after 12 weeks of dietary inclusion. researchgate.net Furthermore, purified sesame lignans (B1203133), including sesamin, sesamolin (B1680958), and sesamol (B190485), were examined for their acute anti-thrombotic effects. researchgate.net While sesamol was found to be the most effective, sesamin also showed significant acute anti-thrombotic effects when administered orally or intra-arterially. researchgate.net Oral or intra-arterial treatment with sesamin and sesamolin for 12 weeks has been shown to have an antithrombotic effect against thrombosis induced by He-Ne laser in the carotid artery in mice. researchgate.net

Neuroprotective Effects of Sesamin

Sesamin has demonstrated neuroprotective effects in various experimental models, suggesting its potential in the prevention and management of neurodegenerative disorders. benthamscience.comresearchgate.netnih.gov Its neuroprotective actions are often linked to its antioxidative, anti-inflammatory, and antiapoptotic properties. benthamscience.comresearchgate.net

Protection Against Excitatory Neurotoxicity by Sesamin

Excitatory neurotoxicity, often mediated by excessive glutamate (B1630785) receptor activation, plays a role in various neurological conditions. Sesamin has shown protective effects against excitatory neurotoxicity. longdom.org It has been reported that sesamin can effectively reduce glutamate release and calcium influx by antagonizing glutamate receptors, thereby alleviating excitatory neurotoxicity injury. frontiersin.orgresearchgate.net

In vitro studies using cultured neurons exposed to N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, have shown that sesamin can significantly decrease the number of apoptotic neuronal cells. longdom.orglongdom.org For example, treatment with 0.1 μM sesamin significantly reduced apoptosis in cultured neurons exposed to 200 μM NMDA. longdom.orglongdom.org Western blot and calcium imaging results suggest that sesamin protects neurons against excitotoxicity by restoring the balance of apoptotic proteins and inhibiting calcium overload. longdom.org Sesamin at concentrations of 0.1-1 μM significantly protected neurons against NMDA injury in cultured cortical neurons. longdom.org

Amelioration of Cerebral Ischemia-Reperfusion Injury by Sesamin

Cerebral ischemia-reperfusion (I/R) injury, which occurs after blood flow is restored to the brain following a period of interruption, can lead to significant neuronal damage. Sesamin has shown promise in ameliorating cerebral I/R injury in experimental models. longdom.orgfrontiersin.orgjournalagent.comdoi.orgresearchgate.netnih.govarchivesofmedicalscience.com

Studies in mice subjected to middle cerebral artery occlusion (MCAO) and reperfusion, a model of focal cerebral ischemia, have shown that sesamin can attenuate cerebral ischemic injury. longdom.orglongdom.org For instance, treatment with 43.2 mg/kg sesamin attenuated cerebral ischemic injury induced by 2 hours of MCAO and reperfusion. longdom.orglongdom.org The neuroprotective effect of sesamin against ischemia-reperfusion injury has been evaluated through assessments of neurological scoring, infarct size measurement, and Nissl staining. longdom.org Sesamin has been reported to protect brain and neurons from cerebral ischemia and hypoxic injuries. nih.gov Its protective effects on ischemia/hypoxia models are thought to involve its antioxidative and anti-inflammatory activities. nih.gov

Prevention of Amyloid-β Aggregation in Neurodegenerative Models by Sesamin

Amyloid-beta (Aβ) aggregation is a key pathological feature of Alzheimer's disease (AD) and is implicated in neuronal dysfunction and death. Sesamin has been investigated for its potential to prevent Aβ aggregation. benthamscience.comresearchgate.netnih.govingentaconnect.com

Research using transgenic Caenorhabditis elegans models expressing human Aβ has shown that sesamin can significantly alleviate Aβ-induced toxicity and prevent Aβ oligomerization. researchgate.net While both sesamin and sesamolin reduced Aβ-induced paralysis in this model, only sesamin was found to inhibit Aβ oligomerization. researchgate.net These findings suggest that sesamin's protective effect against Aβ toxicity may be mediated by reducing toxic Aβ oligomers. researchgate.net Sesamin and sesamolin also improved Aβ-induced defects in chemotaxis behavior in these models. researchgate.net

Elevation of Dopamine (B1211576) Levels in Parkinson's Disease Models by Sesamin

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and a reduction in dopamine levels in the brain. Sesamin has shown potential in elevating dopamine levels in PD models. benthamscience.comresearchgate.netnih.govingentaconnect.com

Studies using 6-hydroxydopamine (6-OHDA)-lesioned rat models of PD have demonstrated that sesamin treatment can significantly increase the number of tyrosine hydroxylase-immunopositive neuronal cells and the levels of dopamine and its metabolites in the substantia nigra-striatum. nih.gov For example, co-treatment with (-)-sesamin (B1663412) (30 mg/kg, p.o.) once a day for 28 days significantly increased dopamine levels in these rat models. nih.gov In PC12 cells, a cell line often used in neuroscience research, treatment with (-)-sesamin has been shown to increase intracellular dopamine levels. koreascience.kr (-)-Sesamin at concentrations of 25 and 50 µM increased dopamine levels by 165-177% in PC12 cells compared to the control group. koreascience.kr This effect may involve the regulation of tyrosine hydroxylase (TH) activity, a rate-limiting enzyme in dopamine biosynthesis. koreascience.kr Furthermore, (-)-sesamin has shown protective effects on memory deficits in MPTP-lesioned mouse models of PD, which was associated with improved levels of dopamine and its metabolites. koreamed.org

Table 1: Summary of Sesamin's Pharmacological Actions and Therapeutic Potential

| Pharmacological Action | Therapeutic Potential | Key Findings (Experimental Models) |

| Anti-atherogenic Effects | Impeding atherosclerosis progression | Inhibits inflammatory cytokines, reduces lesion formation, improves macrophage cholesterol efflux via PPARγ1-LXRα and MAPK signaling. herbazest.comnih.gov |

| Anti-thrombotic Properties | Reducing blood clot formation | Exhibits acute anti-thrombotic effects in mouse models. researchgate.net |

| Neuroprotective Effects | Prevention and management of neurodegenerative disorders | General antioxidative, anti-inflammatory, and antiapoptotic actions. benthamscience.comresearchgate.net |

| Protection Against Excitatory Neurotoxicity | Alleviating excitotoxicity injury | Reduces glutamate release and calcium influx, decreases apoptotic neurons in NMDA-exposed cultures. longdom.orgfrontiersin.orgresearchgate.netlongdom.org |

| Amelioration of Cerebral I/R Injury | Protecting against brain damage after ischemia | Attenuates cerebral ischemic injury in MCAO mouse models, protects against hypoxic neuronal injury. longdom.orglongdom.orgdoi.orgnih.gov |

| Prevention of Amyloid-β Aggregation | Potential in Alzheimer's disease models | Alleviates Aβ-induced toxicity and inhibits Aβ oligomerization in C. elegans models. researchgate.net |

| Elevation of Dopamine Levels | Potential in Parkinson's disease models | Increases dopamine levels and TH-immunopositive neurons in 6-OHDA rat models, increases intracellular dopamine in PC12 cells. nih.govkoreascience.krkoreamed.org |

Anti-aging Effects on Neuronal Loss and Protein Homeostasis in Brain by Sesamin

Research suggests that sesamin may exert anti-aging effects, particularly concerning neuronal health and protein homeostasis in the brain. Studies in Drosophila adults have shown that sesamin feeding can suppress aging-related phenotypes, such as the age-dependent accumulation of damaged proteins in muscles and neuronal loss in brains characterized by high levels of reactive oxygen species. preprints.orgnih.gov Sesamin has been observed to promote the transcription of genes involved in the response to oxidative stress. preprints.orgnih.gov

Further investigation in Drosophila adults and larvae revealed that sesamin feeding led to the activation of Nrf2 (Cnc in Drosophila) in specific neurons within the brain and digestive tract. preprints.org Nrf2 is a transcription factor crucial for the anti-aging oxidative stress response. nih.govnih.gov Strong activation of Nrf2/Cnc-dependent transcription was noted in neuronal cells, including glutamatergic, cholinergic, and some dopaminergic and/or serotonergic neurons, but not in GABAergic neurons or the mushroom bodies of flies fed sesamin. nih.govnih.gov These findings imply that the anti-aging effects of sesamin may be mediated through the activation of Nrf2/Cnc-dependent transcription, helping to counteract oxidative stress accumulation in various types of neurons in the adult brain. nih.govnih.gov

Sesamin has also been reported to suppress neuronal loss and/or reduce gene expression due to neuron-specific ROS accumulation in dopaminergic, cholinergic, and glutaminergic neurons. nih.gov This suppression in dopaminergic neurons aligns with previous findings indicating that sesamin can partially suppress the loss of neurons observed in certain dopaminergic clusters in adult brains with Sod1 depletion. nih.gov Upregulation of Nrf2 has been suggested as a potential mechanism to prevent the reduction of neuronal action in neurodegenerative diseases. nih.gov

Beyond its effects on oxidative stress, sesamin and sesamolin have shown promise in preventing brain damage and suppressing aging phenotypes in model organisms. frontiersin.org Their protective effects on hypoxic neuronal cells are linked to the suppression of reactive oxygen species generation and modulation of mitogen-activated protein kinases. frontiersin.org Sesamin also possesses antioxidant and anti-inflammatory activities that may contribute to scavenging free radicals. frontiersin.org

In a transgenic Caenorhabditis elegans model expressing human amyloid-beta (Aβ), sesamin and sesamolin significantly alleviated Aβ-induced paralysis. researchgate.net While both compounds improved the chemotaxis index, only sesamin was found to inhibit Aβ oligomerization, suggesting a protective mechanism against Aβ toxicity by reducing toxic Aβ oligomers. researchgate.net

Hepatoprotective and Nephroprotective Effects of Sesamin

Sesamin has demonstrated protective effects on both the liver and kidneys in various experimental models. Its hepatoprotective potential has been explored in the context of oxidative liver injury and non-alcoholic steatohepatitis (NASH).

Studies in rats with carbon tetrachloride (CCl4)-induced oxidative liver injury showed that sesamin significantly reduced elevated serum liver marker enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) (TBIL). nih.govtandfonline.com Sesamin treatment also attenuated the reduction of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and GSH-Px and reduced protein carbonyls in liver tissue, indicating amelioration of oxidative stress. nih.govtandfonline.com Histopathological examinations further supported the hepatoprotective activity of sesamin, showing a reversion of CCl4-induced pathological changes in hepatocytes. nih.gov The protective effects are thought to be linked to its antioxidant properties and the suppression of NF-κB activation. tandfonline.com

In models of NASH induced by a high-fat, high-cholesterol diet in mice and palmitate-treated mouse primary hepatocytes, sesamin treatment improved hepatic damage. bohrium.comfrontiersin.org Notably, sesamin was found to alleviate hepatocyte pyroptosis, a type of pro-inflammatory programmed necrosis contributing to NASH development. bohrium.comfrontiersin.org This effect was associated with the regulation of the PKCδ/nod-like receptor family CARD domain-containing protein 4/caspase-1 axis. bohrium.com Sesamin treatment also decreased levels of free fatty acids (FFA), total cholesterol (TC), triglycerides (TG), ALT, and AST in serum and liver tissue in NASH mice. bohrium.com Histological indications of liver injury, including steatosis, lobular inflammation, and hepatic fibrosis, were alleviated. bohrium.com

Regarding nephroprotective effects, sesamin has been investigated in models of drug-induced kidney toxicity. In rats with cyclophosphamide (B585) (CP)-induced nephrotoxicity, sesamin treatment showed a significant protective effect against renal damage. mdpi.comnih.gov Sesamin significantly increased antioxidant enzymes (GSH, CAT, and SOD) and reduced malondialdehyde (MDA) levels, thereby attenuating oxidative stress. mdpi.com It also significantly reduced elevated kidney function markers like creatinine, blood urea (B33335) nitrogen, and uric acid. mdpi.com Furthermore, sesamin significantly decreased elevated cytokines (IL-1β and TNFα) and caspase-3 levels in the kidneys of CP-treated rats, indicating a reduction in inflammation and apoptosis. mdpi.com Histopathological studies confirmed the protective effect of sesamin on CP-induced nephrotoxicity. mdpi.com Similar ameliorative effects were observed in cisplatin-induced nephrotoxicity in rats, where sesamin reversed oxidative stress and inflammation. scispace.comnih.gov

The following table summarizes some key findings on the hepatoprotective and nephroprotective effects of sesamin:

| Model | Sesamin Effect | Key Markers Affected |

| CCl4-induced liver injury (Rats) | Reduced liver enzyme levels, ameliorated oxidative stress, improved histopathology. | ALT, AST, TBIL, TBARS, GSH, SOD, Catalase, NF-κB activation. nih.govtandfonline.com |

| NASH (Mice, Hepatocytes) | Improved hepatic damage, alleviated hepatocyte pyroptosis, reduced inflammation. | FFA, TC, TG, ALT, AST, PKCδ/NLRC4/caspase-1 axis, IL-1β, activated caspase-1. bohrium.comfrontiersin.org |

| Cyclophosphamide-induced nephrotoxicity (Rats) | Protected against renal damage, attenuated oxidative stress and inflammation. | GSH, CAT, SOD, MDA, Creatinine, BUN, Uric Acid, IL-1β, TNFα, Caspase-3. mdpi.comnih.gov |

| Cisplatin-induced nephrotoxicity (Rats) | Ameliorated nephrotoxicity, reversed oxidative stress and inflammation. | Kidney function markers, oxidative stress markers, inflammatory markers. scispace.comnih.gov |

Immunomodulatory Effects of Sesamin

Sesamin has been recognized for its potential immunomodulatory and anti-inflammatory properties. tandfonline.comresearchgate.netnih.gov These effects are believed to play a role in its therapeutic potential against various disorders. tandfonline.comresearchgate.net

Sesamin has been demonstrated to exhibit inhibitory effects on a variety of inflammatory mediators in both in vitro and in vivo models. researchgate.net For instance, in an in vitro study using murine BV-2 microglial cells stimulated with lipopolysaccharide (LPS), sesamin was found to inhibit the production of pro-inflammatory cytokines like IL-6 and TNFα in a concentration-dependent manner. researchgate.net The inhibitory effect was more pronounced on IL-6 production. researchgate.net In an in vivo study, sesamin and sesaminol (B613849) were examined for their effects on ethanol-induced immune responses in rats. researchgate.net

The immunomodulatory effects of sesamin may involve modulating cellular and humoral adaptive immune responses and influencing the Th1/Th2 paradigm. tandfonline.comresearchgate.netnih.gov Additionally, the potential influence of sesamin on the cytotoxic activity of NK cells against cancer cells has been highlighted. tandfonline.comresearchgate.net

The molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of sesamin are being investigated, with studies underscoring the signal transduction pathways involved. tandfonline.comresearchgate.net

Impact on IgE-mediated Allergic Responses by Sesamin

Research indicates that sesamin can attenuate mast cell-mediated allergic responses, which are often driven by immunoglobulin E (IgE). oregonstate.edusciopen.comspandidos-publications.comnih.gov

Studies have shown that sesamin can inhibit the release of histamine (B1213489) induced by IgE in rat peritoneal mast cells (RPMCs) in a concentration-dependent manner. spandidos-publications.comnih.gov This effect appears to be mediated by the modulation of intracellular calcium. spandidos-publications.comnih.gov Antigen-elicited calcium uptake in RPMCs was inhibited by sesamin in a concentration-dependent manner. spandidos-publications.com

In human mast cells, sesamin reduced the stimulatory effects of phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophore A23187 on the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). spandidos-publications.comnih.gov The inhibitory effect of sesamin on pro-inflammatory cytokine production was found to be dependent on the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways. spandidos-publications.comnih.gov Sesamin was shown to reduce NF-κB p65 levels in the nucleus and increase its levels in cytosolic extracts from stimulated mast cells, suggesting that it prevents the translocation of NF-κB into the nucleus and inhibits its transcriptional activity and downstream cytokine production. spandidos-publications.com

In vivo studies in rats have demonstrated that oral administration of sesamin inhibited passive cutaneous anaphylaxis. nih.gov In BALB/c mice, sesamin ameliorated anti-dinitrophenyl-immunoglobulin E (Anti-DNP-IgE)/dinitrophenyl-human serum albumin (DNP-HSA)-induced passive cutaneous anaphylaxis (PCA) and ovalbumin (OVA)-induced active systemic anaphylaxis (ASA) reactions. oregonstate.edusciopen.com Sesamin treatment also reduced the levels of allergic mediators (immunoglobulins and pro-inflammatory cytokines), partially corrected the imbalance of T helper (Th) cells differentiation in the spleen, and inhibited the phosphorylation of SYK and its downstream signaling proteins (p38 MAPK, ERK, and p65 NF-κB) in the spleen. oregonstate.edusciopen.com These findings suggest that sesamin may act as a spleen tyrosine kinase (SYK) inhibitor, which are considered promising therapeutics against allergic disorders. oregonstate.edusciopen.com

The following table summarizes the impact of sesamin on IgE-mediated allergic responses:

| Model | Sesamin Effect | Key Mechanisms/Markers Affected |

| Rat Peritoneal Mast Cells (RPMCs) | Inhibited IgE-induced histamine release. spandidos-publications.comnih.gov | Modulation of intracellular calcium, inhibition of calcium uptake. spandidos-publications.comnih.gov |

| Human Mast Cells (HMC-1) | Reduced production and secretion of pro-inflammatory cytokines. spandidos-publications.comnih.gov | Inhibition of NF-κB and p38 MAPK signaling pathways, reduced nuclear translocation of NF-κB p65. spandidos-publications.comnih.gov |

| Passive Cutaneous Anaphylaxis (Rats) | Inhibited passive cutaneous anaphylaxis. nih.gov | In vivo anti-allergic effect. nih.gov |

| PCA and ASA (BALB/c mice) | Ameliorated allergic reactions, reduced allergic mediators, corrected Th cell imbalance, inhibited SYK signaling. | Immunoglobulins, pro-inflammatory cytokines, Th cell differentiation, phosphorylation of SYK, p38 MAPK, ERK, p65 NF-κB. oregonstate.edusciopen.com |

Pharmacokinetics and Biotransformation of Sesamin

Absorption and Distribution of Sesamin

Oral Absorption and Peak Plasma Radioactivity of Sesamin

Following oral administration, sesamin is absorbed. Studies in rats using 14C-labelled sesamin at a single dose of 5 mg/kg have shown that peak plasma radioactivity is reached approximately 1.0 hour post-administration. researchgate.netnih.govresearchgate.net The radioactivity in the plasma then declines with a terminal half-life of 4.7 hours. researchgate.netnih.govresearchgate.net These findings suggest rapid absorption of sesamin. The total radioactivity recovered in urine and bile in bile duct-cannulated rats was approximately 94%, indicating high oral absorption. researchgate.netmdpi.com However, only trace amounts of unchanged sesamin are detected in plasma, and unchanged sesamin is not found in feces, suggesting extensive first-pass metabolism. mdpi.com The majority of the radioactivity in plasma is attributed to conjugated metabolites. researchgate.netmdpi.com In humans, a previous study reported that sesamin was absorbed with a peak plasma concentration at 5.0 hours and decreased with a terminal half-life of 7.1 hours. mdpi.com

Tissue Distribution of Sesamin and its Metabolites (e.g., Liver, Kidney, Brain)

Following absorption, sesamin and its metabolites are distributed throughout the body. Quantitative whole-body autoradiography in rats administered 14C-sesamin revealed widespread distribution of radioactivity. researchgate.netnih.govresearchgate.net High levels of radioactivity were particularly detected in the liver and kidney. researchgate.netnih.govresearchgate.net Sesamin is primarily distributed in these tissues in the form of conjugate metabolites. researchgate.netnih.govresearchgate.net Studies investigating the tissue distribution of sesaminol (B613849), a metabolite of sesamin, and its metabolites in rats showed that concentrations of enterodiol (B191174) and enterolactone (B190478) were significantly higher than those of sesaminol and its tetrahydrofuranoid metabolites in organs including the liver, heart, brain, and kidney. researchgate.netacs.orgnih.gov While concentrations in the brain are generally low, they are detectable. researchgate.net Sesamin and episesamin may initially be incorporated into the liver and subsequently transported to other tissues such as the lung, heart, kidney, and brain. nih.gov They appear to be eliminated from the body within 24 hours after administration. nih.gov Although there was no significant difference in the lymphatic absorption between sesamin and episesamin, the amount of sesamin was notably lower in all tissues and serum compared to episesamin, suggesting faster metabolism of sesamin by the liver. nih.gov

Table 1: Peak Plasma Radioactivity and Half-Life of Sesamin in Rats

| Parameter | Value (Rat) | Citation |

| Peak Plasma Radioactivity | 1.0 hour | researchgate.netnih.govresearchgate.net |

| Terminal Half-Life | 4.7 hours | researchgate.netnih.govresearchgate.net |

Table 2: Tissue Distribution of Radioactivity After 14C-Sesamin Administration in Rats

| Tissue | Distribution Level | Form Primarily Present | Citation |

| Liver | High | Conjugate metabolites | researchgate.netnih.govresearchgate.net |

| Kidney | High | Conjugate metabolites | researchgate.netnih.govresearchgate.net |

| Brain | Low but detectable | Metabolites | mdpi.comresearchgate.net |

| Whole Body | Widespread | Conjugate metabolites | researchgate.netnih.govresearchgate.net |

Metabolism of Sesamin

Sesamin undergoes extensive biotransformation in the body, involving both phase I and phase II metabolic pathways. researchgate.netisnff-jfb.com

Role of Cytochrome P450 (CYP) Enzymes in Sesamin Metabolism (e.g., CYP2C9, CYP46A1)

Cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of sesamin. In human liver microsomes, sesamin is metabolized by CYP450 enzymes into sesamin mono- and di-catechol. pnas.orgnih.govresearchgate.net CYP2C9 has been identified as the most important cytochrome P40 isoform in human liver responsible for sesamin monocatecholization. researchgate.netresearchgate.net Sesamin has been shown to competitively inhibit the 7-hydroxylation of S-warfarin mediated by CYP2C9, with a Ki value of 13.1 μM in recombinant CYP2C9. researchgate.netresearchgate.net Sesamin also inhibits CYP3A4 activity and reduces its protein expression. researchgate.netnih.gov Furthermore, sesamin has been reported to reduce levels of 20-hydroxyeicosatetraenoic acid (20-HETE) by inhibiting CYP4F2. researchgate.netnih.govgenecards.org Sesamin and other sesame lignans (B1203133) exhibit significant inhibitory effects on CYP46A1, a brain-specific enzyme involved in cholesterol homeostasis. nih.govresearchgate.netnih.gov Inhibition kinetics analyses indicate that sesamin and sesamolin (B1680958) produce mixed partial competitive inhibition of CYP46A1. nih.govresearchgate.net

Conjugation Pathways of Sesamin (e.g., Glucuronidation, Sulfation)

Following phase I metabolism, sesamin metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. researchgate.netnih.govmdpi.commdpi.com These conjugation pathways are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). researchgate.netnih.govmdpi.comnii.ac.jp Conjugation increases the hydrophilicity of the metabolites, facilitating their excretion. In humans, conjugation reactions occur in the intestinal epithelium and liver, with glucuronide conjugates predominating in plasma. researchgate.net Sulfate conjugates are also significant metabolites, detected in the liver and plasma of rats administered sesamin. researchgate.net Their Cmax values were notably higher than that of sesamin itself. researchgate.net In human liver microsomes, the glucuronidation activity towards sesamin monocatechol is much higher than the catecholization activity, while the opposite is observed in rat liver microsomes, suggesting species-based differences in sesamin metabolism. researchgate.netresearchgate.net UGT2B7 has been identified as a key UGT isoform responsible for the glucuronidation of sesamin monocatechol in human liver. researchgate.netresearchgate.net

Formation of Mammalian Lignans (e.g., Enterodiol, Enterolactone) from Sesamin

Sesamin is converted by intestinal microflora to mammalian lignans, primarily enterodiol and enterolactone. researchgate.netpnas.orgnih.govslu.seresearchgate.netcambridge.org This biotransformation by gut bacteria is a significant pathway in the metabolism of dietary lignans. pnas.orgmdpi.comnih.govcambridge.org In vitro fermentation of sesamin with human fecal inoculum has shown enterolactone to be a major metabolite, with the identification of intermediate compounds providing insight into the metabolic pathway in humans. researchgate.net The appearance rate of mammalian lignans in plasma indicates that sesamin is a major precursor of enterolactone in vivo. researchgate.net

Table 3: Key Enzymes Involved in Sesamin Metabolism

| Metabolic Step | Enzyme Class/Specific Enzyme | Location | Role | Citation |

| Phase I Metabolism | Cytochrome P450 (CYP) | Liver microsomes | Formation of mono/di-catechols | pnas.orgnih.govresearchgate.net |

| CYP2C9 | Human liver | Sesamin monocatecholization | researchgate.netresearchgate.net | |

| CYP46A1 | Brain | Inhibition of cholesterol homeostasis | nih.govresearchgate.netnih.gov | |

| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Intestinal epithelium, Liver | Glucuronidation | researchgate.netnih.govresearchgate.netmdpi.commdpi.comnii.ac.jp |

| UGT2B7 | Human liver | Glucuronidation of sesamin monocatechol | researchgate.netresearchgate.net | |

| Sulfotransferases (SULTs) | Intestinal epithelium, Liver | Sulfation | researchgate.netmdpi.commdpi.comnii.ac.jp | |

| Gut Microbiota Transformation | Intestinal Microflora | Gut | Conversion to mammalian lignans | researchgate.netpnas.orgnih.govslu.seresearchgate.netcambridge.org |

Table 4: Mammalian Lignans Formed from Sesamin

| Mammalian Lignan (B3055560) | Precursor | Formation Location | Citation |

| Enterodiol | Sesamin | Intestinal Microflora | researchgate.netpnas.orgnih.govslu.seresearchgate.netcambridge.org |

| Enterolactone | Sesamin | Intestinal Microflora | researchgate.netpnas.orgnih.govslu.seresearchgate.netcambridge.org |

Impact of Intestinal Microflora on Sesamin Metabolism

The intestinal microflora plays a significant role in the biotransformation of sesamin, particularly in its conversion to mammalian lignans. While sesamin is metabolized in the liver by cytochrome P450 enzymes into sesamin mono- and di-catechol, intestinal bacteria can convert sesamin into enterodiol and enterolactone, which are referred to as "mammalian lignans". pnas.orgfrontiersin.org These mammalian lignans are considered to have beneficial activities, including higher antioxidant activity than vitamin E. pnas.orgfrontiersin.org

Studies have shown that intestinal bacteria facilitate the conversion of plant lignans, including sesamin, into these mammalian lignans. pnas.orgfrontiersin.orgnih.gov This biotransformation involves various reactions such as methylation, demethylation, and other modifications by gut microbes. frontiersin.org For instance, Aspergillus oryzae is reported to convert sesamin to sesamin mono- and di-catechol, while intestinal bacteria specifically convert sesamin to enterodiol and enterolactone. pnas.org The activities of these metabolites contribute to their utility as dietary substances. pnas.org

Research using in vitro fermentation with human fecal inoculum has demonstrated the conversion of sesamin to mammalian lignans, although the conversion rate was observed to be lower compared to that of secoisolariciresinol (B192356) diglucoside. nih.gov Despite this, studies in rats fed sesamin or a sesame seed diet showed a notable increase in urinary mammalian lignan excretion compared to a control group, indicating that sesamin is a precursor to these compounds in vivo. nih.gov

The biotransformation of furofuran lignans like sesaminol triglucoside (STG), a related sesame lignan, to mammalian lignans by intestinal microbiota involves hydrolysis of glucoside, demethylenation of a methylene (B1212753) group, oxidation, and reductive cleavage of furofuran rings. acs.org This highlights the complex enzymatic processes carried out by gut bacteria. Specific bacterial genera such as Lactobacillus and Bifidobacterium have been implicated in the metabolic activities related to sesame lignans, including the hydrolysis of glucosides. qascf.com

Excretion Pathways of Sesamin and its Metabolites (e.g., Bile, Urine, Feces)

Sesamin and its metabolites are primarily eliminated from the body through excretion in bile, urine, and feces. researchgate.netnih.gov Following metabolism, particularly in the liver where sesamin is converted to conjugated forms like glucuronides and sulfates, these conjugated metabolites are efficiently absorbed and distributed. researchgate.net

Studies investigating the excretion of radiolabeled sesamin in rats have provided quantitative data on the contribution of different pathways. After a single oral dose, cumulative excretion of radioactivity was observed in both urine and feces. researchgate.netnih.gov In rats with cannulated bile ducts, a significant proportion of the radioactivity was recovered in bile, indicating that biliary excretion is a major route for sesamin metabolites. researchgate.netnih.gov The remaining radioactivity in these bile duct-cannulated rats was found in urine. researchgate.netnih.gov